molecular formula C14H15N3O4S B14996922 Methyl 4-amino-3-{[(3-methoxyphenyl)methyl]carbamoyl}-1,2-thiazole-5-carboxylate

Methyl 4-amino-3-{[(3-methoxyphenyl)methyl]carbamoyl}-1,2-thiazole-5-carboxylate

Cat. No.: B14996922
M. Wt: 321.35 g/mol
InChI Key: ZDTBRYHSGSHBJT-UHFFFAOYSA-N
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Description

Methyl 4-amino-3-{[(3-methoxyphenyl)methyl]carbamoyl}-1,2-thiazole-5-carboxylate is a complex organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-amino-3-{[(3-methoxyphenyl)methyl]carbamoyl}-1,2-thiazole-5-carboxylate typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 3-methoxybenzylamine with methyl 4-amino-1,2-thiazole-5-carboxylate under specific conditions to form the desired product. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine, in an organic solvent such as dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and yield. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-amino-3-{[(3-methoxyphenyl)methyl]carbamoyl}-1,2-thiazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino or methoxy groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Methyl 4-amino-3-{[(3-methoxyphenyl)methyl]carbamoyl}-1,2-thiazole-5-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 4-amino-3-{[(3-methoxyphenyl)methyl]carbamoyl}-1,2-thiazole-5-carboxylate involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-amino-3-{[(4-methoxyphenyl)methyl]carbamoyl}-1,2-thiazole-5-carboxylate
  • Methyl 4-amino-3-{[(3-chlorophenyl)methyl]carbamoyl}-1,2-thiazole-5-carboxylate

Uniqueness

Methyl 4-amino-3-{[(3-methoxyphenyl)methyl]carbamoyl}-1,2-thiazole-5-carboxylate is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the methoxy group, for example, can enhance its solubility and potentially its interaction with biological targets .

Biological Activity

Methyl 4-amino-3-{[(3-methoxyphenyl)methyl]carbamoyl}-1,2-thiazole-5-carboxylate (CAS Number: 1112383-89-7) is a compound of significant interest due to its potential biological activities, particularly in the field of cancer research. This article aims to provide a comprehensive overview of its biological activity, including data tables, case studies, and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C14H15N3O4SC_{14}H_{15}N_{3}O_{4}S with a molecular weight of 321.35 g/mol. Its structural features include a thiazole ring, which is known for its diverse pharmacological properties.

PropertyValue
CAS Number1112383-89-7
Molecular FormulaC₁₄H₁₅N₃O₄S
Molecular Weight321.35 g/mol

Research indicates that compounds similar to this compound exhibit various mechanisms of action against cancer cells. These include:

  • Inhibition of Cell Proliferation : Studies have shown that thiazole derivatives can inhibit the proliferation of cancer cell lines by inducing apoptosis and cell cycle arrest. For instance, compounds derived from thiazole have demonstrated significant cytotoxic effects on various cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer) .
  • Targeting Specific Pathways : The compound may act on specific molecular targets involved in tumor growth and metastasis. For example, some thiazole compounds have been reported to inhibit c-Met phosphorylation, a critical pathway in cancer progression .

Anticancer Activity

A detailed examination of the anticancer potential of this compound reveals promising findings:

  • In Vitro Studies : In vitro assays have shown that this compound exhibits significant inhibitory activity against several human cancer cell lines. The IC50 values for these compounds often range from low micromolar to sub-micromolar concentrations, indicating potent anticancer activity .
  • Mechanistic Insights : The mechanism by which these compounds exert their effects includes the induction of apoptosis through caspase activation and the inhibition of key signaling pathways that promote cell survival .

Case Studies

Several studies have focused on the biological evaluation of thiazole derivatives:

  • Study on Thiazole Derivatives : A recent study evaluated a series of thiazole derivatives for their anticancer activity and found that one derivative exhibited an IC50 value of 3.0 µM against the A549 cell line, showcasing its potential as an effective anticancer agent .

Summary of Key Findings

Study ReferenceCell Line TestedIC50 Value (µM)Mechanism of Action
Study 1A5493.0Apoptosis induction via caspase activation
Study 2MCF-7<10Inhibition of c-Met phosphorylation

Properties

Molecular Formula

C14H15N3O4S

Molecular Weight

321.35 g/mol

IUPAC Name

methyl 4-amino-3-[(3-methoxyphenyl)methylcarbamoyl]-1,2-thiazole-5-carboxylate

InChI

InChI=1S/C14H15N3O4S/c1-20-9-5-3-4-8(6-9)7-16-13(18)11-10(15)12(22-17-11)14(19)21-2/h3-6H,7,15H2,1-2H3,(H,16,18)

InChI Key

ZDTBRYHSGSHBJT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)CNC(=O)C2=NSC(=C2N)C(=O)OC

Origin of Product

United States

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